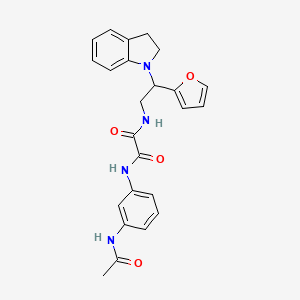

N1-(3-acetamidophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3-acetamidophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4/c1-16(29)26-18-7-4-8-19(14-18)27-24(31)23(30)25-15-21(22-10-5-13-32-22)28-12-11-17-6-2-3-9-20(17)28/h2-10,13-14,21H,11-12,15H2,1H3,(H,25,30)(H,26,29)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGAENFFGAKTPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-acetamidophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 3-aminophenol to form 3-acetamidophenol.

Synthesis of the Indolinyl Intermediate: This step involves the reaction of indole with an appropriate alkylating agent to introduce the ethyl group.

Coupling Reaction: The final step involves coupling the acetamidophenyl intermediate with the indolinyl intermediate in the presence of oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(3-acetamidophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) and sulfuric acid (H2SO4).

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated aromatic compounds and other substituted derivatives.

Scientific Research Applications

N1-(3-acetamidophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

Industry: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N1-(3-acetamidophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Structural Similarities and Differences

The table below highlights key structural and functional distinctions between the target compound and related oxalamides:

Key Observations :

- The indolin-1-yl moiety may enhance steric bulk compared to pyridine-based analogs.

- 16.101 improve metabolic stability and flavor potency , while bromine in GMC-1 may enhance antimicrobial activity .

Pharmacological and Toxicological Profiles

- Metabolism : Oxalamides like S336 undergo rapid hepatic metabolism without amide hydrolysis, suggesting similar pathways for the target compound . The furan and indolin groups may introduce oxidative metabolism pathways, as seen in structurally related heterocycles .

- 16.101 exhibit high NOEL values (100 mg/kg bw/day), indicating low toxicity in rodents . The target compound’s safety profile remains unstudied but may align with these analogs if metabolized similarly.

- CYP Inhibition : S5456, a dimethoxy analog, showed moderate CYP3A4 inhibition (51% at 10 µM), suggesting substituents influence enzyme interactions . The indolin group in the target compound may alter this profile.

Biological Activity

N1-(3-acetamidophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic organic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its possible applications in pharmacology.

Structural Characteristics

The compound features an oxalamide backbone along with diverse aromatic and heterocyclic moieties, specifically a furan ring and an indole derivative. The unique combination of these structural elements contributes to its distinct chemical properties and reactivity.

| Structural Features | Description |

|---|---|

| Oxalamide Backbone | Provides stability and potential for hydrogen bonding. |

| Furan Ring | Known for its role in various biological activities, including antioxidant properties. |

| Indole Moiety | Associated with neuroactive compounds and potential therapeutic effects. |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the furan and indole intermediates followed by coupling reactions. This complexity allows for the introduction of various functional groups that can modulate biological activity.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

- Enzyme Modulation : The compound may interact with specific enzymes, potentially inhibiting or activating their functions. This interaction is influenced by the electron-donating or withdrawing effects of the functional groups attached to the compound.

- Receptor Interactions : Its structural components suggest that it could bind to various receptors, influencing signaling pathways relevant to disease mechanisms.

Case Studies

- Antioxidant Activity : In vitro studies have shown that compounds with furan rings often exhibit significant antioxidant properties, which may be relevant for developing therapies against oxidative stress-related diseases .

- Anticancer Potential : Preliminary screenings have indicated that similar compounds can exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer properties.

- Neuroactive Effects : Given the presence of the indole moiety, this compound could have implications in neuropharmacology, potentially influencing mood disorders or neurodegenerative diseases.

Although specific mechanisms of action for this compound are not fully elucidated, it is hypothesized that its interactions with molecular targets are mediated through hydrogen bonding and hydrophobic interactions due to its unique structural characteristics .

Future Directions

Further research is necessary to clarify the specific biological pathways influenced by this compound. Investigations into its pharmacokinetics, toxicity profiles, and detailed mechanism of action will be crucial for determining its viability as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key structural features of N1-(3-acetamidophenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, and how do they influence its chemical reactivity?

- Answer: The compound contains an oxalamide core (–C(=O)N–C(=O)–) linked to a 3-acetamidophenyl group and a substituted ethyl chain bearing furan-2-yl and indolin-1-yl moieties. The furan ring contributes π-electron density, while the indoline group introduces steric hindrance and potential hydrogen-bonding interactions. The acetamido group on the phenyl ring enhances solubility and may participate in metabolic pathways. Structural characterization typically employs NMR (to confirm connectivity) and mass spectrometry (to verify molecular weight) .

Q. What synthetic methodologies are commonly used to prepare oxalamide derivatives like this compound?

- Answer: Synthesis involves multi-step reactions:

- Step 1: Preparation of intermediates (e.g., 3-acetamidophenylamine and 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine).

- Step 2: Coupling via oxalyl chloride or carbodiimide-mediated activation (e.g., DCC/HOBt) to form the oxalamide bond.

- Step 3: Purification using column chromatography or recrystallization.

Optimized conditions (e.g., anhydrous solvents, controlled pH) minimize side reactions like hydrolysis .

Q. How can researchers assess the compound’s stability under experimental conditions?

- Answer: Stability studies involve:

- Thermogravimetric Analysis (TGA): To evaluate thermal decomposition.

- HPLC/UPLC: To monitor degradation products in solution (e.g., hydrolysis of the oxalamide bond in aqueous buffers).

- Light/oxygen sensitivity tests: Via accelerated stability protocols .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) for this compound be resolved?

- Answer: Contradictions may arise from:

- Metabolic instability: Use metabolic inhibitors (e.g., cytochrome P450 inhibitors) in vitro to mimic in vivo conditions.

- Solubility limitations: Compare activity in polar vs. non-polar media.

- Off-target effects: Employ knockout models or RNA interference to isolate target pathways. Structural analogs with modified substituents (e.g., replacing furan with thiophene) can clarify SAR .

Q. What strategies optimize the compound’s synthetic yield while minimizing stereochemical byproducts?

- Answer: Key approaches:

- Chiral auxiliaries: Use enantiopure starting materials (e.g., (R)- or (S)-indoline derivatives).

- Catalytic asymmetric synthesis: Employ organocatalysts (e.g., proline derivatives) during coupling steps.

- Reaction monitoring: Real-time FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How does the compound interact with biological targets at the molecular level?

- Answer: Hypothesized mechanisms (based on structural analogs):

- Enzyme inhibition: The oxalamide core may chelate metal ions in active sites (e.g., zinc-dependent hydrolases).

- Receptor binding: Indoline and furan moieties could engage in hydrophobic/π-π interactions with GPCRs or kinases.

Experimental validation: - Surface Plasmon Resonance (SPR): To measure binding kinetics.

- X-ray crystallography: For co-crystal structures with target proteins .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.